Z-VRPR-FMK trifluoroacetate salt is a selective and irreversible inhibitor of the paracaspase mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This compound is significant in immunological research due to its ability to inhibit the cleavage of substrates such as BCL10, thereby reducing nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation in lymphocytes. Its mechanism of action makes it a valuable tool in studying immune responses and related diseases, particularly lymphomas where MALT1 plays a critical role in pathogenesis .
Z-VRPR-FMK trifluoroacetate salt is classified as a biochemical compound primarily used in research settings. It is available from various suppliers, including Cayman Chemical and BenchChem, and is typically offered as a solid with a purity of over 90% . The molecular formula for this compound is , with a molecular weight of approximately 790.8 g/mol .
The synthesis of Z-VRPR-FMK trifluoroacetate salt involves several steps, beginning with the preparation of the peptide sequence Z-Val-Arg-Pro-DL-Arg. This sequence undergoes modifications to incorporate a fluoromethyl ketone (FMK) group, which is essential for its inhibitory activity. The final product is obtained as a trifluoroacetate salt to enhance its stability and solubility in biological systems .
The synthesis can be summarized as follows:
Z-VRPR-FMK trifluoroacetate salt features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural representation includes:
The InChI key for this compound is WIPHXOQUHDJLCU-WCFRTMNKSA-N, which provides a unique identifier for its chemical structure .
Z-VRPR-FMK trifluoroacetate salt primarily functions as an inhibitor through covalent interactions with MALT1. Upon administration, it forms stable covalent bonds with the active site of MALT1, leading to irreversible inhibition. This reaction effectively prevents MALT1 from cleaving its substrates such as BCL10 and TNFAIP3.
The key reaction can be summarized as:
This interaction does not typically involve oxidation or reduction reactions under physiological conditions .
The mechanism by which Z-VRPR-FMK trifluoroacetate salt operates involves selective targeting of the active site on MALT1. By binding irreversibly to this site, it inhibits the proteolytic activity of MALT1 on various substrates crucial for NF-kB signaling pathways. This leads to decreased activation of NF-kB in lymphocytes, which plays a significant role in immune response regulation.
Key effects include:
Z-VRPR-FMK trifluoroacetate salt has diverse applications in scientific research:
Z-VRPR-FMK (benzyloxycarbonyl-Val-Arg-Pro-Arg-fluoromethylketone trifluoroacetate salt) is a peptidomimetic inhibitor that covalently modifies the catalytic cysteine residue (Cys464) within MALT1's paracaspase domain. The fluoromethyl ketone (FMK) warhead acts as an electrophilic trap, forming a stable thioether bond with the sulfhydryl group of Cys464. This covalent modification irreversibly inactivates MALT1's proteolytic function, as confirmed by:
Table 1: Covalent Modification Characteristics
Parameter | Observation | Validation Method |
---|---|---|
Target Residue | Cys464 (catalytic dyad) | Mass spectrometry of adducts |
Bond Type | Thioether linkage | X-ray crystallography [10] |
Inhibition Reversibility | Irreversible | Activity-based probes [7] |
Cellular Persistence | >24 hours post-washout | Cleavage assays in lymphoma cells |
The crystal structure of MALT1 bound to Z-VRPR-FMK (PDB: 3V4O) reveals atomic-level interactions governing inhibitor specificity:
Table 2: Key Structural Motifs in MALT1-Z-VRPR-FMK Interaction
Structural Element | Role in Inhibition | Interacting Residues |
---|---|---|
S1 Specificity Pocket | Binds P1 arginine; confers substrate specificity | Glu549, Asp567, Asp468 |
Catalytic Dyad | Covalent modification by FMK warhead | Cys464, His415 |
Ig3-Protease Interface | Allosteric stabilization of inhibited state | Tyr657, Leu506, Tyr367 |
Dimerization Interface | Maintains active site geometry | β6-strand hydrophobic contacts |
Z-VRPR-FMK exhibits non-competitive inhibition kinetics against natural substrates (e.g., BCL10, A20):
Table 3: Kinetic Parameters of MALT1 Inhibition
Parameter | Z-VRPR-FMK | Control (Uninhibited MALT1) |
---|---|---|
Ki (µM) | 1.8 ± 0.3 | N/A |
kon (M⁻¹s⁻¹) | 2.1 × 10³ | N/A |
IC₅₀ (cell-based) | 5.2 ± 0.9 µM | N/A |
Substrate Km | Unchanged | 18 µM (Ac-LRSR-AMC) |
In ABC-DLBCL models, Z-VRPR-FMK suppresses BCL10 cleavage with nanomolar to low-micromolar efficacy:
Table 4: Dose-Dependent Effects on BCL10 Cleavage
System | Endpoint | EC₅₀/IC₅₀ | Maximal Inhibition |
---|---|---|---|
OCI-LY10 cells (in vitro) | BCL10 cleavage | 5.0 ± 0.8 µM | 92% at 20 µM |
HBL-1 cells | CYLD cleavage | 3.2 ± 0.5 µM | 89% at 15 µM [3] |
Xenograft tumors (in vivo) | BCL10 cleavage | 8.2 mg/kg | 68% at 10 mg/kg [5] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1